4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide
Description
4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide is a fluorinated biphenyl derivative featuring a trifluoromethoxy (-OCF₃) group at the 4'-position, a fluorine atom at the 4-position, and a carboxylic acid amide (-CONH₂) moiety at the 3-position of the biphenyl scaffold. The amide group enhances stability and may improve bioavailability compared to its carboxylic acid counterpart .
Properties
IUPAC Name |
2-fluoro-5-[4-(trifluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDXCUWBRZEVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid amide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes careful selection of solvents, catalysts, and reaction conditions to scale up the process efficiently .
Chemical Reactions Analysis
Amide Hydrolysis and Stability
The amide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Prolonged exposure to 1 M HCl at 60°C cleaves the amide bond, regenerating the carboxylic acid .
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Basic stability : The amide resists hydrolysis in 1 M NaOH due to electron-withdrawing effects of fluorine and trifluoromethoxy groups, which reduce nucleophilic attack at the carbonyl .
Key Data :
Functionalization at the Amide Nitrogen
The amide’s nitrogen can participate in alkylation or acylation reactions:
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N-Alkylation : Treatment with methyl iodide in the presence of NaH yields the N-methyl derivative, though steric hindrance from the biphenyl group reduces reactivity .
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Thioamide formation : Lawesson’s reagent converts the amide to a thioamide at 110°C in chlorobenzene, albeit with moderate efficiency (45–60% yield) .
Table 2: N-Functionalization Reactions
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| N-Methylation | CH₃I, NaH, DMF, 0°C to rt | 35% | |
| Thioamide synthesis | Lawesson’s reagent, chlorobenzene, reflux | 52% |
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to fluorine and trifluoromethoxy groups) undergoes selective electrophilic substitution:
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Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position relative to the amide, confirmed by ¹H NMR (δ 8.2 ppm, singlet) .
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Halogenation : Bromination with Br₂/FeBr₃ occurs at the meta position to the trifluoromethoxy group, yielding a monosubstituted product (85% yield) .
Photochemical and Thermal Stability
Scientific Research Applications
Organic Synthesis
4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide serves as a vital building block in organic synthesis. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of complex organic molecules.
Biochemical Studies
This compound acts as a probe in biochemical research, particularly in studying molecular interactions. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to specific proteins or enzymes, making it useful in enzyme inhibition studies .
Material Science
In industry, it is utilized in the development of advanced materials with desirable properties such as high thermal stability and chemical resistance. Its unique functional groups contribute to the physical properties of materials, making them suitable for various applications.
Inhibition Studies
Research has shown that compounds structurally similar to this compound can inhibit enzymes associated with diseases such as atherosclerosis. For instance, modifications to the biphenyl structure have been demonstrated to significantly affect selectivity and potency against target enzymes like ADAMTS7.
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly as a lead compound in drug development targeting specific protein interactions. Its ability to modulate enzyme activity positions it as a promising candidate for treating various conditions influenced by these interactions .
Mechanism of Action
The mechanism of action of 4-Fluoro-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid amide involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The carboxylic acid amide group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds are selected for comparison based on substituent variations, positional isomerism, and functional group modifications:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Substituent Effects on Properties
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The OCF₃ group in the target compound and CAS 728919-12-8 provides strong electron-withdrawing effects, enhancing metabolic stability compared to the CF₃ group in CAS 1179671-81-8 .
Carboxylic Acid (-COOH) vs. Amide (-CONH₂):
- Positional Isomerism: Moving the carboxylic acid/amide group from the 3- to 2-position (CAS 1183674-44-3) alters steric interactions and binding affinity in receptor-targeted applications .
Research Implications and Gaps
- Pharmacological Potential: The target compound’s amide group and fluorinated architecture make it a candidate for cannabinoid receptor modulation, analogous to anandamide derivatives (), though direct activity data are lacking.
- Synthetic Utility: Carboxylic acid precursors (e.g., CAS 728919-12-8) are critical intermediates for amide synthesis via coupling reactions ().
Biological Activity
4-Fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide is a synthetic compound characterized by a biphenyl structure with specific substitutions that enhance its biological activity. The presence of fluorine and trifluoromethoxy groups contributes to its unique properties, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
- Molecular Formula : C14H8F4O2
- CAS Number : 1179671-81-8
- Molecular Weight : 284.2057 g/mol
- Appearance : Typically a solid at room temperature, with varying purity levels depending on synthesis methods.
Synthesis Methods
The synthesis of this compound often involves multi-step processes, including:
- Suzuki–Miyaura Coupling Reaction : A common method for forming carbon-carbon bonds using palladium catalysts.
- Optimization Techniques : Adjustments in solvents and reaction conditions to maximize yield and purity during industrial production.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluoro and trifluoromethoxy groups enhance binding affinity to proteins or enzymes, influencing their activity through mechanisms such as:
- Hydrogen Bonding : The carboxylic acid amide group can form hydrogen bonds, stabilizing interactions with biological macromolecules.
- Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways .
Case Studies and Research Findings
- Inhibition Studies : Research has demonstrated that compounds with similar structures can inhibit enzymes involved in disease processes, such as ADAMTS7, which is linked to atherosclerosis. Modifications in the biphenyl structure have shown significant effects on selectivity and potency against target enzymes .
- Pharmacological Applications : The compound has been explored for its potential in treating conditions influenced by protein interactions, suggesting its utility as a lead compound in drug development .
Comparative Analysis
| Compound Name | Activity Profile | Selectivity |
|---|---|---|
| This compound | Potential enzyme modulator | High against specific targets |
| 4-(Trifluoromethyl)benzoic acid | Similar structural features | Lower selectivity |
| 4-(Trifluoromethyl)benzyl bromide | Lacks biphenyl structure | Variable |
The unique combination of functional groups in this compound sets it apart from similar compounds, providing distinct biological activities that warrant further investigation.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-fluoro-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid amide?
The synthesis typically involves sequential coupling and functionalization steps:
- Biphenyl Core Formation : Suzuki-Miyaura cross-coupling between fluorinated and trifluoromethoxy-substituted aryl halides/boronic acids can construct the biphenyl backbone .
- Carboxylic Acid Activation : Activation of the carboxylic acid group (e.g., using phosphorus trichloride (PCl₃) with DMAP as a catalyst) facilitates amide bond formation with amines .
- Amidation : React the activated intermediate with ammonia or a primary amine under inert conditions. Purification via column chromatography or recrystallization is recommended .
Basic: How should researchers characterize this compound to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm substituent positions and biphenyl connectivity. Fluorine-19 NMR can resolve trifluoromethoxy (-OCF₃) signals .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., exact mass for C₁₄H₁₀F₄NO₂ is 316.06 g/mol) .
- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced: How do structural modifications (e.g., fluorine/trifluoromethoxy groups) influence its physicochemical properties?
- Lipophilicity : Fluorine and trifluoromethoxy groups enhance lipophilicity, improving membrane permeability (logP ~3.2 predicted) .
- Metabolic Stability : Trifluoromethoxy groups resist oxidative degradation, prolonging half-life in biological systems .
- Solubility : Polar amide groups counterbalance hydrophobic aryl moieties, but DMSO or THF is often required for in vitro studies .
Advanced: What methodologies are suitable for studying its potential biological activity?
- Receptor Binding Assays : Radioligand displacement assays (e.g., cannabinoid receptor screening) using tritiated probes to measure IC₅₀ values .
- Functional Studies : Electrophysiology or calcium flux assays for ion channel modulation .
- In Silico Modeling : Docking simulations (e.g., AutoDock Vina) to predict interactions with targets like mGluR2 or P2X3 receptors .
Advanced: How can researchers resolve contradictions in synthetic yields or characterization data?
- Reaction Optimization : Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂ for Suzuki coupling) or solvents (toluene vs. DMF) to improve reproducibility .
- Analytical Cross-Validation : Combine NMR, HRMS, and X-ray crystallography to resolve ambiguities in substituent positioning .
- Batch Analysis : Compare multiple synthetic batches to identify impurities (e.g., dehalogenation byproducts) via LC-MS .
Advanced: What strategies enhance the compound’s stability during storage and handling?
- Storage Conditions : Store at -20°C under argon in amber vials to prevent photodegradation and moisture absorption .
- Lyophilization : Convert to a stable lyophilized powder for long-term storage .
- Degradation Monitoring : Periodic NMR or HPLC checks detect hydrolytic cleavage of the amide bond .
Advanced: How can mechanistic studies elucidate its reaction pathways during synthesis?
- Kinetic Profiling : Monitor intermediates via in situ IR spectroscopy to identify rate-limiting steps (e.g., amide bond formation) .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways in acidic/basic conditions .
- Computational Studies : DFT calculations (Gaussian 09) model transition states for Suzuki coupling or amidation steps .
Advanced: What are the key considerations for scaling up synthesis while maintaining yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
